

# Application Notes and Protocols: NHS Ester Conjugation of 6-Carboxy-JF525

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## Compound of Interest

Compound Name: 6-Carboxy-JF5252

Cat. No.: B12371343

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These application notes provide detailed protocols and supporting data for the successful conjugation of 6-Carboxy-JF525 NHS ester to primary amine-containing molecules, such as proteins, antibodies, and amino-modified oligonucleotides. Janelia Fluor® 525 (JF525) is a bright and photostable yellow fluorescent dye, making it an excellent choice for a variety of fluorescence imaging applications, including confocal microscopy and super-resolution microscopy (SRM).[1]

## Introduction

N-hydroxysuccinimide (NHS) esters are widely used for labeling biomolecules due to their high reactivity towards primary aliphatic amine groups, such as the  $\epsilon$ -amino group of lysine residues in proteins or amino-modified nucleic acids.[2][3][4] The reaction forms a stable amide bond, covalently attaching the fluorescent dye to the target molecule. The reaction is pH-dependent, with optimal labeling occurring at a slightly basic pH of 7.2-8.5.[2][5] It is crucial to use amine-free buffers at this stage to prevent competition with the intended labeling reaction.[4]

## Photophysical and Chemical Properties of 6-Carboxy-JF525

The 6-Carboxy-JF525 dye, supplied as an NHS ester, is a cell-permeable dye suitable for live-cell imaging. Its key properties are summarized in the table below.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	525 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	549 nm	[1]
Molar Extinction Coefficient ( $\epsilon$ )	122,000 M <sup>-1</sup> cm <sup>-1</sup>	[1]
Quantum Yield ( $\Phi$ )	0.91	[1]
Molecular Weight	623.51 g/mol	[6]
A280 Correction Factor	0.185	

## Experimental Protocols

### Preparation of Reagents

#### a. 6-Carboxy-JF525 NHS Ester Stock Solution:

- Prepare a 10 mM stock solution of 6-Carboxy-JF525 NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4]
- Vortex briefly to ensure the dye is fully dissolved.
- Note: NHS esters are moisture-sensitive; use anhydrous solvents and protect from moisture. [4] It is recommended to use the solution immediately after preparation.[7]

#### b. Biomolecule Solution:

- Dissolve the amine-containing biomolecule (e.g., protein, antibody) in an amine-free buffer at a concentration of 2-3 mg/mL.
- Recommended Buffers: 0.1 M sodium bicarbonate (pH 8.3-8.5), 50 mM sodium borate (pH 8.5), or 100 mM carbonate buffer (pH 8.0-8.5).[2] Phosphate buffer (0.1 M, pH 7.2-8.5) can also be used.[2][5]
- Avoid: Buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[4][5]

## Conjugation Reaction

The following protocol is a general guideline. The optimal dye-to-biomolecule molar ratio should be determined empirically for each specific application. A typical starting point for antibodies is a 15:1 molar ratio of dye to protein.[\[4\]](#)

### a. Reaction Setup:

- Bring both the dye stock solution and the biomolecule solution to room temperature.
- Slowly add the calculated volume of the 10 mM 6-Carboxy-JF525 NHS ester stock solution to the biomolecule solution while gently stirring or vortexing.[\[4\]](#)
- Protect the reaction mixture from light by covering the tube with aluminum foil.[\[7\]](#)

### b. Incubation:

- Incubate the reaction mixture at room temperature for 60 minutes in the dark.[\[4\]](#)
- For some applications, the incubation time can be extended up to 18 hours to potentially increase the degree of labeling.

### c. (Optional) Quenching the Reaction:

- To stop the conjugation reaction, add a quenching buffer such as Tris-HCl or glycine to a final concentration of 50-100 mM.[\[4\]](#)
- Incubate for an additional 10-15 minutes at room temperature.[\[4\]](#)

## Purification of the Conjugate

It is essential to remove the unreacted, free dye from the labeled biomolecule. Common purification methods include:

### a. Size Exclusion Chromatography / Desalting Columns:

- This is the most common and effective method for purifying protein conjugates.

- Use a desalting column (e.g., Zeba™ Spin desalting column or PD MiniTrap™ G-25) with an appropriate molecular weight cutoff (MWCO) according to the manufacturer's instructions.[4]

b. Ethanol Precipitation (for Oligonucleotides):

- Add a solution of ethanol and 3M sodium acetate (9:1 v/v) to the conjugation reaction.[7]
- Vortex to initiate precipitation and centrifuge at 4°C for 20 minutes.[7]
- Carefully remove the supernatant, wash the pellet with cold 70% ethanol, and centrifuge again.[7]
- Remove the supernatant and air-dry or lyophilize the pellet.[7]

## Characterization of the Conjugate

a. Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.

- Dilute the purified conjugate in a suitable buffer (e.g., PBS).
- Measure the absorbance at 280 nm ( $A_{280}$ ) and at the absorbance maximum of JF525, which is 525 nm ( $A_{525}$ ).
- Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{525} \times \text{Correction Factor})] / \epsilon_{\text{protein}}$$

- Correction Factor for JF525: 0.185
- $\epsilon_{\text{protein}}$ : Molar extinction coefficient of the protein at 280 nm (e.g., for IgG,  $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$ ).
- Calculate the concentration of the dye:

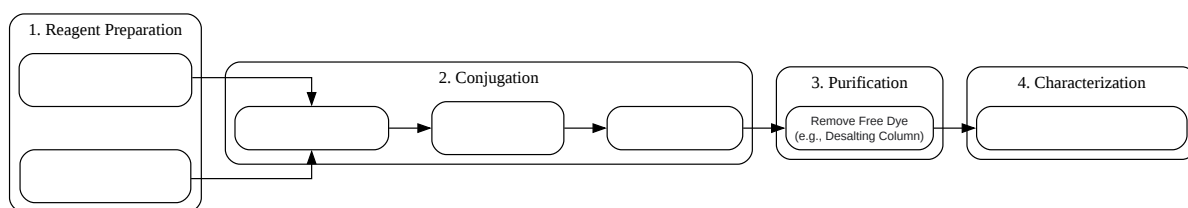
$$\text{Dye Concentration (M)} = A_{525} / \epsilon_{\text{dye}}$$

- $\epsilon_{\text{dye}}$  for JF525:  $122,000 \text{ M}^{-1}\text{cm}^{-1}$

- Calculate the Degree of Labeling (DOL):

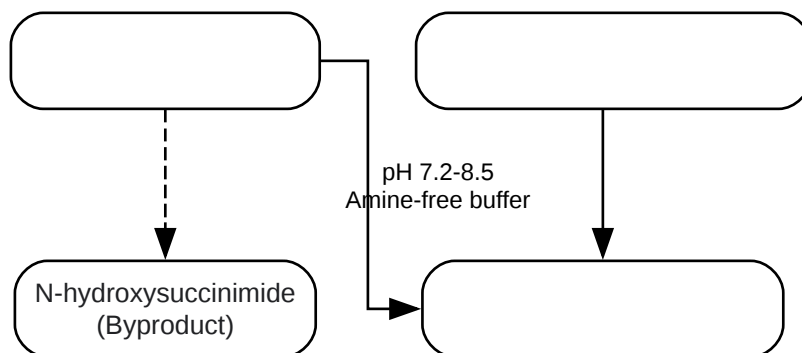
$$\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$$

## Diagrams



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Caption: Experimental workflow for the NHS ester conjugation of 6-Carboxy-JF525.



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Caption: Reaction scheme for NHS ester conjugation to a primary amine.

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